6,6-Dichlorobicyclo[3.1.0]hexan-2-one
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Overview
Description
6,6-Dichlorobicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C6H6Cl2O. It is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane ring system with two chlorine atoms attached at the 6th position and a ketone functional group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation. This method provides good yields and high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of related bicyclic compounds often involves organocatalyzed desymmetrization and other robust processes compatible with standard industrial conditions .
Chemical Reactions Analysis
Types of Reactions
6,6-Dichlorobicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,6-Dichlorobicyclo[3.1.0]hexan-2-one has several applications in scientific research, including:
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A related compound with a similar bicyclic structure but with methyl groups instead of chlorine atoms.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound with an azabicyclic structure.
Uniqueness
6,6-Dichlorobicyclo[3.1.0]hexan-2-one is unique due to the presence of chlorine atoms at the 6th position, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1822777-03-6 |
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Molecular Formula |
C6H6Cl2O |
Molecular Weight |
165.01 g/mol |
IUPAC Name |
6,6-dichlorobicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H6Cl2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 |
InChI Key |
FZPNZXJETAMAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C2(Cl)Cl |
Origin of Product |
United States |
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